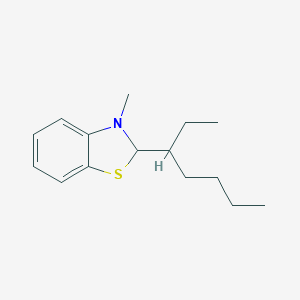
Benzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a heptanyl group and a methyl group attached to the benzothiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid, sulfuric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
6-Methyl-2-benzothiazolamine: Known for its antimicrobial properties.
The uniqueness of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
104169-07-5 |
|---|---|
分子式 |
C15H23NS |
分子量 |
249.4 g/mol |
IUPAC名 |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
InChIキー |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
正規SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
同義語 |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















